molecular formula C27H26FN3O3S B11605633 N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11605633
M. Wt: 491.6 g/mol
InChI Key: PKEWAZOCANHAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorophenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of ethoxyphenyl and fluorophenyl derivatives with suitable reagents.

    Cyclization: Formation of the thioxoimidazolidinyl ring through cyclization reactions.

    Acetylation: Introduction of the acetamide group via acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H26FN3O3S/c1-2-34-23-10-6-7-21(17-23)29-25(32)18-24-26(33)31(22-8-4-3-5-9-22)27(35)30(24)16-15-19-11-13-20(28)14-12-19/h3-14,17,24H,2,15-16,18H2,1H3,(H,29,32)

InChI Key

PKEWAZOCANHAOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.